1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

Physicochemical Properties Building Block Characterization Medicinal Chemistry

1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol (CAS 2106394-98-1) is a chiral bicyclic amino alcohol featuring a rigid 8-azabicyclo[3.2.1]octane core with an oxygen atom incorporated into the bridgehead framework. This compound is utilized primarily as a stereochemically defined building block in medicinal chemistry, where its constrained geometry and hydrogen-bonding capacity enable the design of receptor-targeted molecules with enhanced selectivity.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13899047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(CN1C2CCC1COC2)O
InChIInChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3
InChIKeySVZVISDDMQTWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol: Core Bicyclic Scaffold for Stereochemically Defined Building Blocks


1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol (CAS 2106394-98-1) is a chiral bicyclic amino alcohol featuring a rigid 8-azabicyclo[3.2.1]octane core with an oxygen atom incorporated into the bridgehead framework [1]. This compound is utilized primarily as a stereochemically defined building block in medicinal chemistry, where its constrained geometry and hydrogen-bonding capacity enable the design of receptor-targeted molecules with enhanced selectivity . Available in both racemic and enantiopure forms, this scaffold serves as a key intermediate for the synthesis of more complex bioactive molecules, particularly those targeting the central nervous system and oncology pathways [2].

Why 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol Cannot Be Replaced by Simpler Bicyclic Amines


Generic substitution with closely related analogs, such as 1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol (CAS 1785244-68-9) or other azabicyclic alcohols, is not feasible due to critical differences in stereoelectronic properties and hydrogen-bonding capacity [1]. The incorporation of an oxygen atom into the bridged bicyclic framework significantly alters the compound's conformational rigidity, dipole moment, and capacity for specific non-covalent interactions [2]. Moreover, the presence of a chiral secondary alcohol moiety introduces stereochemical diversity that directly impacts target engagement in receptor-binding assays [3]. These structural nuances translate into measurable differences in physicochemical parameters—including molecular weight, predicted LogP, and topological polar surface area (TPSA)—which collectively govern solubility, permeability, and ultimately, in vivo pharmacokinetic behavior [4]. The following quantitative evidence underscores precisely where this compound diverges from its closest alternatives.

Quantitative Differentiation of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol Versus Closest Analogs


Molecular Weight Divergence Relative to Non-Oxa Analog

The target compound (C9H17NO2) exhibits a molecular weight of 171.24 g/mol, which is 1.98 g/mol higher than the non-oxa analog 1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol (C10H19NO, MW 169.26 g/mol) [1]. This difference arises from the replacement of a carbon atom with an oxygen atom within the bicyclic framework, altering the compound's density and hydrogen-bonding capacity [2].

Physicochemical Properties Building Block Characterization Medicinal Chemistry

Enantiopure Form Purity Levels: (2S)- vs (2R)- vs Racemic Mixture

Commercial availability data reveals that the (2S)-enantiomer (CAS 2103086-89-9) is offered at 98% purity by multiple vendors , while the (2R)-enantiomer (CAS 2103094-05-7) is available at 95% purity . The racemic mixture (CAS 2106394-98-1) typically lacks a standardized purity specification across vendors .

Chiral Resolution Analytical Chemistry Quality Control

Predicted LogP and TPSA Distinctions for Blood-Brain Barrier Penetration

In silico predictions indicate that 1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol has a predicted LogP of approximately 0.8–1.2 and a topological polar surface area (TPSA) of ~32 Ų [1]. In contrast, the non-oxa analog 1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol is predicted to have a higher LogP (~1.5) and lower TPSA (~20 Ų) due to the absence of the electronegative oxygen atom [2].

ADME Prediction CNS Drug Design Computational Chemistry

mTOR Inhibitor Potency Retention When Used as a Scaffold Substituent

In a series of 2-arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines, the 3-oxa-8-azabicyclo[3.2.1]octane moiety contributed to potent mTOR inhibition, with compound 27 exhibiting an IC50 of 71 nM in a kinase assay [1]. While direct comparative data for the propan-2-ol derivative is not available, the scaffold itself demonstrates a 10- to 100-fold improvement in human microsomal stability compared to non-bridged morpholine isosteres [2].

Kinase Inhibition Oncology Structure-Activity Relationship

Optimal Use Cases for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol in Medicinal Chemistry and Chemical Biology


Stereochemically Defined Building Block for CNS-Targeted Lead Optimization

Given its predicted LogP (0.8–1.2) and TPSA (~32 Ų), the compound is well-suited for designing central nervous system (CNS) drug candidates where moderate lipophilicity and controlled brain penetration are desired [1]. The (2S)-enantiomer, with its high commercial purity (98%), provides a reliable starting point for SAR studies requiring stereochemical fidelity .

Scaffold for Improving Microsomal Stability in Kinase Inhibitor Programs

The bridged 3-oxa-8-azabicyclo[3.2.1]octane core has been shown to enhance human microsomal stability by >10-fold compared to non-bridged morpholines [2]. This property is likely transferable to derivatives of the propan-2-ol compound, making it a strategic intermediate for optimizing the metabolic profile of kinase inhibitors and other orally administered agents [3].

Chiral Probe for Investigating Receptor Binding Modes

The availability of both (2R)- and (2S)-enantiomers in defined purities enables researchers to dissect the stereochemical requirements of target engagement . Differential activity between enantiomers can reveal critical binding pocket interactions, guiding the design of more selective ligands for receptors such as mTOR, PI3Kδ, or CH24H [4].

Hydrogen-Bonding Module for Fragment-Based Drug Discovery

The secondary alcohol group provides a hydrogen-bond donor/acceptor site that can be exploited in fragment-based screening campaigns. When coupled with the rigid bicyclic framework, this functional group orientation is well-defined, facilitating the rational design of high-affinity ligands through structure-based drug design [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.